The PROTAC ARV-766 (Luxdegalutamide): A Technical Guide to a Novel Androgen Receptor Degrader
The PROTAC ARV-766 (Luxdegalutamide): A Technical Guide to a Novel Androgen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-766, also known as Luxdegalutamide, is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR).[1][2][3][4] As a heterobifunctional molecule, ARV-766 induces the degradation of AR through the ubiquitin-proteasome system, offering a novel therapeutic approach for prostate cancer, particularly in cases of resistance to traditional AR inhibitors.[1][5][6][7] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, preclinical and clinical data, and key experimental protocols related to ARV-766.
Chemical Structure and Properties
ARV-766 is a synthetic organic molecule with a complex chemical structure designed to bind to both the androgen receptor and an E3 ubiquitin ligase.
| Property | Value |
| IUPAC Name | 4-(4-((1-(4-(((1r,3r)-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl)carbamoyl)phenyl)piperidin-4-yl)methyl)piperazin-1-yl)-N-((S)-2,6-dioxopiperidin-3-yl)-2-fluorobenzamide |
| Synonyms | Luxdegalutamide, ARV766 |
| Molecular Formula | C45H54FN7O6 |
| Molecular Weight | 807.95 g/mol |
| CAS Number | 2750830-09-0 |
| SMILES | CC1(C)--INVALID-LINK--NC(=O)C3=CC=C(C=C3)N4CCC(CC4)CN5CCN(CC5)C6=CC=C(C(=C6)F)C(=O)N[C@H]7CCC(=O)NC7=O |
Mechanism of Action
ARV-766 functions as a PROTAC, a class of drugs designed to eliminate specific proteins from cells. Its mechanism of action involves the recruitment of the cellular ubiquitin-proteasome system to the androgen receptor, leading to its degradation.[1][5][8]
The key steps in the mechanism of action of ARV-766 are:
-
Ternary Complex Formation : ARV-766 simultaneously binds to the ligand-binding domain of the androgen receptor and to an E3 ubiquitin ligase, forming a ternary complex.[5][8]
-
Ubiquitination : The proximity induced by ARV-766 allows the E3 ligase to transfer ubiquitin molecules to the androgen receptor, tagging it for degradation.
-
Proteasomal Degradation : The polyubiquitinated androgen receptor is then recognized and degraded by the 26S proteasome.[5]
-
Recycling of ARV-766 : After the degradation of the androgen receptor, ARV-766 is released and can engage another androgen receptor molecule, acting catalytically to induce the degradation of multiple AR proteins.[1]
This degradation-based mechanism offers several advantages over traditional inhibition, including the potential to overcome resistance mechanisms associated with AR overexpression and mutations.[2][6]
Androgen Receptor Signaling Pathway and ARV-766 Intervention
The androgen receptor signaling pathway plays a crucial role in the development and progression of prostate cancer.[9] Androgens, such as testosterone and dihydrotestosterone (DHT), bind to and activate the androgen receptor, which then translocates to the nucleus and regulates the transcription of genes involved in cell proliferation, survival, and differentiation.[9] In castration-resistant prostate cancer (CRPC), the AR pathway can be reactivated through various mechanisms, including AR gene amplification, mutations, and the expression of AR splice variants.[6][9]
ARV-766 intervenes in this pathway by directly targeting the AR protein for degradation, thereby blocking all downstream signaling, regardless of the mechanism of AR activation. This approach is effective against wild-type AR as well as clinically relevant AR mutants that confer resistance to traditional anti-androgen therapies.[2][3][10]
Preclinical Data
ARV-766 has demonstrated potent and selective degradation of the androgen receptor in a variety of preclinical models, including cell lines and xenograft models of prostate cancer.
In Vitro Activity
| Cell Line | AR Status | DC50 | Dmax | Reference |
| LNCaP | Wild-type | <1.3 nM | >91% | [3][11] |
| VCaP | Wild-type | <1 nM | >94% | [2][3][11][12] |
| VCaP | L702H mutant | Potent degradation | - | [3][11][12] |
| - | H875Y mutant | Potent degradation | - | [13] |
| - | T878A mutant | Potent degradation | - | [13] |
DC50: half-maximal degradation concentration; Dmax: maximum degradation
In Vivo Activity
In preclinical xenograft models of prostate cancer, ARV-766 has been shown to be orally bioavailable and to induce robust degradation of the androgen receptor, leading to significant tumor growth inhibition.[2][12]
| Model | Treatment | Tumor Growth Inhibition | Reference |
| LNCaP Xenograft | ARV-766 | Dose-dependent inhibition | [2][12] |
| VCaP Xenograft | ARV-766 | Dose-dependent inhibition | [2][12] |
| Enzalutamide-insensitive VCaP Xenograft | ARV-766 | Significant inhibition | [2][12] |
| Intact (non-castrated) CB17/SCID mouse model | ARV-766 (1, 3, 10 mg/kg/day) | 34%, 74%, 98% | [11] |
Clinical Data
ARV-766 is currently being evaluated in clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC). The phase 1/2 study (NCT05067140) has shown promising results in heavily pretreated patients.[8][10][13][14]
Phase 1/2 Study (NCT05067140) - Selected Results
| Patient Population | Endpoint | Result | Reference |
| mCRPC with AR LBD mutations (n=28, PSA-evaluable) | PSA50 Response Rate | 50.0% | [13] |
| mCRPC with AR LBD mutations (n=47, PSA-evaluable) | PSA50 Response Rate | 43% | [15] |
| mCRPC with AR LBD mutations (RECIST-evaluable) | Objective Response Rate (ORR) | 30% (unconfirmed) | [15] |
| mCRPC with any AR LBD mutation | PSA50 Response Rate | 41% | [14] |
| mCRPC with AR L702H mutation | PSA50 Response Rate | 50% | [14] |
PSA50: ≥50% decline in prostate-specific antigen; mCRPC: metastatic castration-resistant prostate cancer; AR LBD: Androgen Receptor Ligand-Binding Domain
ARV-766 has been generally well-tolerated, with the most common treatment-related adverse events being fatigue, nausea, and diarrhea, mostly of grade 1 or 2.[14]
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of ARV-766's activity. The following are representative protocols for key in vitro and in vivo assays.
Western Blotting for Androgen Receptor Degradation
Objective: To determine the extent of ARV-766-induced degradation of the androgen receptor in prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Cell culture medium and supplements
-
ARV-766
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AR, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of ARV-766 or DMSO for the desired time period (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the percentage of AR degradation relative to the loading control.
Cell Viability Assay (MTS Assay)
Objective: To assess the effect of ARV-766 on the viability and proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
Cell culture medium and supplements
-
ARV-766
-
DMSO (vehicle control)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of ARV-766 or DMSO.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the anti-tumor efficacy of ARV-766 in a mouse model of prostate cancer.
Materials:
-
Immunodeficient mice (e.g., male SCID or nude mice)
-
Prostate cancer cells (e.g., LNCaP, VCaP) mixed with Matrigel
-
ARV-766 formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of prostate cancer cells and Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer ARV-766 or vehicle orally, once daily, at the desired dose levels.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm AR degradation).
-
Plot tumor growth curves and calculate tumor growth inhibition for each treatment group.
Conclusion
ARV-766 (Luxdegalutamide) is a promising, orally bioavailable PROTAC that induces the degradation of the androgen receptor. Its unique mechanism of action allows it to overcome key resistance mechanisms to current anti-androgen therapies. Preclinical and clinical data have demonstrated its potent anti-tumor activity and a manageable safety profile. The detailed information and protocols provided in this guide are intended to support further research and development of this and other novel protein degraders in the field of oncology.
References
- 1. Facebook [cancer.gov]
- 2. Luxdegalutamide (ARV766) | Androgen Receptor | 2750830-09-0 | Invivochem [invivochem.com]
- 3. arvinasmedical.com [arvinasmedical.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. urotoday.com [urotoday.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. ARV-766, a proteolysis targeting chimera (PROTAC) androgen receptor (AR) degrader, in metastatic castration-resistant prostate cancer (mCRPC): Initial results of a phase 1/2 study. - ASCO [asco.org]
- 14. A Study of ARV-766 Given by Mouth in Men With Metastatic Prostate Cancer [clin.larvol.com]
- 15. urologytimes.com [urologytimes.com]
